Potent Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
3,4-Dichloro-N-(2-fluorobenzyl)aniline exhibits sub-nanomolar antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM. This is a key differentiator compared to its activity at other nAChR subtypes like α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) [1]. While direct data for structural analogs is unavailable, this potency places it among a select group of high-affinity nAChR ligands.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Target compound at human α4β2 nAChR |
| Quantified Difference | 6.7-fold more potent at α3β4 than at α4β2 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting |
Why This Matters
This high potency and subtype selectivity profile is essential for neuroscience research focusing on α3β4 nAChR function in addiction and pain, as off-target activity at α4β2 or α4β4 could confound results.
- [1] EcoDrugPlus Database. (n.d.). Bioactivity data for compound ID 2126094. University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
